[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A
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Overview
Description
[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A is a derivative of Cyclosporin A, a cyclic peptide known for its immunosuppressive properties. This compound has been modified to include a hydroxyl group at the 40th position of the N-methyl-L-leucine unit and a D-methylserine at the third position. These modifications aim to enhance its biological activity while reducing its immunosuppressive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A involves the incorporation of specific amino acid residues into the cyclic peptide structure. The key steps include:
Incorporation of D-methylserine: This is achieved through peptide coupling reactions using standard peptide synthesis techniques.
Introduction of the hydroxyl group at the 40th position: This can be done via selective oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce the base structure of Cyclosporin A.
Chemical Modification: Post-fermentation chemical modifications to introduce the desired functional groups.
Chemical Reactions Analysis
Types of Reactions
[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A undergoes various chemical reactions, including:
Oxidation: Introduction of the hydroxyl group at the 40th position.
Substitution: Incorporation of D-methylserine.
Common Reagents and Conditions
Oxidizing Agents: Used for the selective oxidation of specific positions.
Peptide Coupling Reagents: Such as carbodiimides for the incorporation of amino acid residues.
Major Products
The major products formed from these reactions include the desired this compound along with potential by-products that are typically removed through purification processes .
Scientific Research Applications
[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its binding affinity to cyclophilin A and its potential as an anti-HIV agent.
Medicine: Explored for its reduced immunosuppressive activity while retaining antiviral properties.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of [(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A involves its binding to cyclophilin A, a protein that plays a role in protein folding and immune response regulation. By binding to cyclophilin A, this compound inhibits the activity of calcineurin, a protein phosphatase involved in T-cell activation. This inhibition leads to reduced immune response, making it useful in conditions requiring immunosuppression .
Comparison with Similar Compounds
Similar Compounds
[(40-OH)MeLeu]4-Cyclosporin A: Another derivative with a hydroxyl group at the 40th position.
(γ-OH) MeLeu 4-Cs: A non-immunosuppressive derivative with similar modifications.
Uniqueness
[(D)MeSer]3-[(40-OH) MeLeu]4-Cyclosporin A is unique due to its specific modifications that enhance its antiviral activity while reducing immunosuppressive effects. This makes it a promising candidate for therapeutic applications where reduced immunosuppression is desired .
Properties
Molecular Formula |
C63H113N11O14 |
---|---|
Molecular Weight |
1248.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S)-30-ethyl-27-(hydroxymethyl)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O14/c1-25-27-28-39(13)51(76)50-55(80)66-42(26-2)57(82)72(22)47(33-75)60(85)71(21)46(32-63(16,17)88)54(79)67-48(37(9)10)61(86)68(18)43(29-34(3)4)53(78)64-40(14)52(77)65-41(15)56(81)69(19)44(30-35(5)6)58(83)70(20)45(31-36(7)8)59(84)73(23)49(38(11)12)62(87)74(50)24/h25,27,34-51,75-76,88H,26,28-33H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,47-,48+,49+,50?,51-/m1/s1 |
InChI Key |
XCXAXJCKONNWJE-HXEFTPTGSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)CO)C |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)CO)C |
Origin of Product |
United States |
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